molecular formula C22H20N4O2S2 B3058466 Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)- CAS No. 896054-33-4

Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)-

Cat. No.: B3058466
CAS No.: 896054-33-4
M. Wt: 436.6 g/mol
InChI Key: MJIXEVYIKOKNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)- is a complex organic compound that features a unique combination of functional groups, including an acetamide, a pyridazine, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Benzothiazole Introduction: The benzothiazole moiety is introduced through a nucleophilic substitution reaction involving a suitable benzothiazole precursor.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the benzothiazole moiety, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the pyridazine and benzothiazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-[[5-cyano-1,6-dihydro-6-oxo-4-(4-oxo-4H-1-benzopyran-3-yl)-2-pyrimidinyl]thio]-N-(6-methyl-2-benzothiazolyl)-
  • Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-
  • Acetamide, N-(2-ethoxyphenyl)-

Uniqueness

The uniqueness of Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-3-28-16-7-5-15(6-8-16)17-10-11-21(26-25-17)29-13-20(27)24-22-23-18-9-4-14(2)12-19(18)30-22/h4-12H,3,13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIXEVYIKOKNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133338
Record name 2-[[6-(4-Ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896054-33-4
Record name 2-[[6-(4-Ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896054-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[6-(4-Ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)-
Reactant of Route 2
Reactant of Route 2
Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)-
Reactant of Route 3
Reactant of Route 3
Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)-
Reactant of Route 4
Reactant of Route 4
Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)-
Reactant of Route 5
Reactant of Route 5
Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)-
Reactant of Route 6
Reactant of Route 6
Acetamide, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-N-(6-methyl-2-benzothiazolyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.